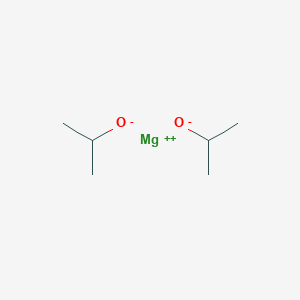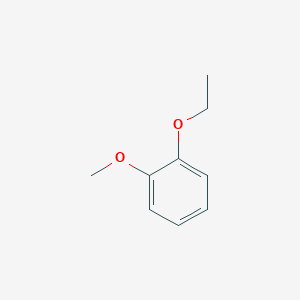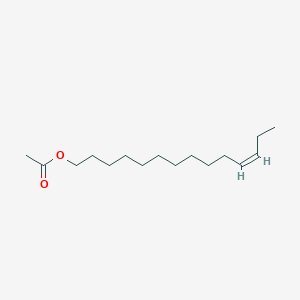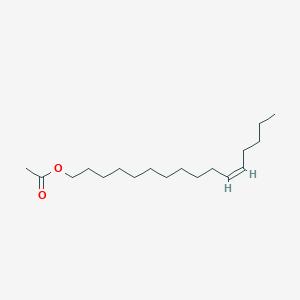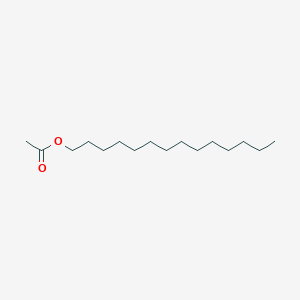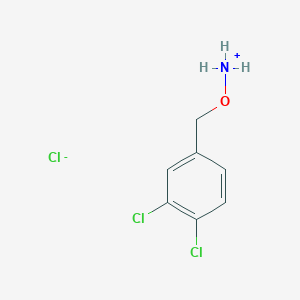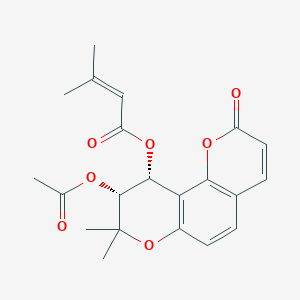![molecular formula C8H7ClN2O B107362 5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 15965-71-6](/img/structure/B107362.png)
5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one" is a derivative of the benzimidazole class, which is a heterocyclic compound featuring a fusion of benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and have been the subject of various synthetic methods and chemical analyses.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. One efficient approach is the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, which involves the combination of 2-aminobenzimidazole, aldehyde, and β-dicarbonyl compound in the presence of thiamine hydrochloride (VB1) as a catalyst in a water medium . This method offers advantages such as the use of an inexpensive catalyst, easy workup, and improved yields. Another synthetic route is the preparation of 5,9-disubstituted benzo[4,5]imidazo[2,1-a]phthalazines from acylbenzoic acids and 2-nitro-5-chlorophenylhydrazine, which involves nucleophilic substitution followed by reduction and cyclization .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques. For instance, 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles have been characterized by FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy . Density Functional Theory (DFT) calculations can provide insights into the optimized molecular geometry, zero-point energy, dipole moment, and charge distributions, revealing the stability and electronic properties of these molecules .
Chemical Reactions Analysis
Benzimidazole derivatives can participate in the formation of coordination polymers, as demonstrated by the synthesis of 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid adducts with Cu(II) cations . These coordination polymers are formed through metal-ligand bonds involving both carboxylate and imidazole groups, and their structures are stabilized by hydrogen bonding and solvent interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary depending on the substituents present on the benzimidazole core. For example, the presence of chlorine atoms can impart positive charges to the atoms due to their electron-withdrawing nature, while methyl groups can enhance the stability of the molecules . The crystal structure of certain benzimidazole derivatives, such as 2-(p-chlorophenyl)-5,8-dihydro-spiro[imidazo[2,1-b]benzo[d]thiazole-7(6H),1′-cyclohexane], reveals an essentially planar arrangement of the thiazole and imidazole rings, which can influence the compound's reactivity and interaction with other molecules .
Applications De Recherche Scientifique
Antitumor Activities
Research on derivatives of 5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one has shown significant potential in antitumor activities. A study synthesized novel derivatives that exhibited cytotoxic activity against colon, breast, and cervical cancer cell lines. The most active compounds demonstrated IC50 values ranging from 7–24 µM, highlighting their potential as cancer therapeutics. Further QSAR studies provided statistically significant models for predicting cytotoxic activity, and molecular docking studies suggested potential binding modes within the active site of the MDM2 protein (Łukasz Tomorowicz et al., 2020).
Antimicrobial and Antifungal Agents
Another application involves the compound's role in corrosion inhibition and its antimicrobial properties. Derivatives were synthesized and assessed for their ability to inhibit corrosion in mild steel in sulfuric acid, showing protective layer formation and mixed-type behavior. The study's findings were supported by gravimetric, electrochemical, SEM, and computational methods, indicating a potential application in protecting metals against corrosion while also demonstrating antimicrobial activity (P. Ammal et al., 2018).
Antitubercular Activity
A series of derivatives were synthesized and characterized for their potential against mycobacterium species, indicating significant antitubercular activity. The study utilized various spectroscopic techniques and screening methods, revealing two molecules with promising antitubercular properties (D. Raju et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-chloro-3-methyl-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABAVTWKCRNJIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

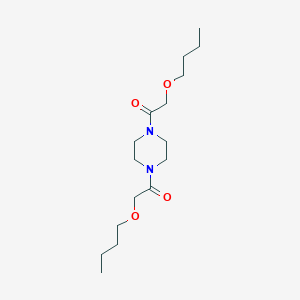
![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)





